molecular formula C17H12N2O5 B11515053 4-[(4-acetylphenyl)amino]-3-nitro-2H-chromen-2-one

4-[(4-acetylphenyl)amino]-3-nitro-2H-chromen-2-one

Cat. No.: B11515053
M. Wt: 324.29 g/mol
InChI Key: GYRICMOXRDZDFT-UHFFFAOYSA-N
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Description

4-[(4-Acetylphenyl)amino]-3-nitro-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenones. Chromenones, also known as coumarins, are a group of compounds with a wide range of biological activities. This particular compound is characterized by the presence of an acetylphenylamino group at the 4-position and a nitro group at the 3-position of the chromenone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-acetylphenyl)amino]-3-nitro-2H-chromen-2-one typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrophenol and 4-acetylaniline.

    Formation of Intermediate: The initial step involves the nitration of 4-nitrophenol to form 4-nitro-2-hydroxybenzaldehyde.

    Cyclization: This intermediate undergoes cyclization with ethyl acetoacetate in the presence of a base to form 3-nitro-2H-chromen-2-one.

    Amination: The final step involves the reaction of 3-nitro-2H-chromen-2-one with 4-acetylaniline under acidic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Acetylphenyl)amino]-3-nitro-2H-chromen-2-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The chromenone core can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Potassium permanganate (KMnO₄), often in an acidic medium.

Major Products

    Reduction: 4-[(4-Acetylphenyl)amino]-3-amino-2H-chromen-2-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Quinone derivatives of the chromenone core.

Scientific Research Applications

4-[(4-Acetylphenyl)amino]-3-nitro-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The biological activity of 4-[(4-acetylphenyl)amino]-3-nitro-2H-chromen-2-one is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. Additionally, the chromenone core can intercalate with DNA, disrupting its function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Aminophenyl)amino]-3-nitro-2H-chromen-2-one: Similar structure but with an amino group instead of an acetyl group.

    4-[(4-Methylphenyl)amino]-3-nitro-2H-chromen-2-one: Similar structure but with a methyl group instead of an acetyl group.

    4-[(4-Hydroxyphenyl)amino]-3-nitro-2H-chromen-2-one: Similar structure but with a hydroxy group instead of an acetyl group.

Uniqueness

4-[(4-Acetylphenyl)amino]-3-nitro-2H-chromen-2-one is unique due to the presence of the acetyl group, which can influence its reactivity and biological activity. The acetyl group can undergo hydrolysis to form the corresponding amine, providing a versatile handle for further chemical modifications.

Properties

Molecular Formula

C17H12N2O5

Molecular Weight

324.29 g/mol

IUPAC Name

4-(4-acetylanilino)-3-nitrochromen-2-one

InChI

InChI=1S/C17H12N2O5/c1-10(20)11-6-8-12(9-7-11)18-15-13-4-2-3-5-14(13)24-17(21)16(15)19(22)23/h2-9,18H,1H3

InChI Key

GYRICMOXRDZDFT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-]

Origin of Product

United States

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